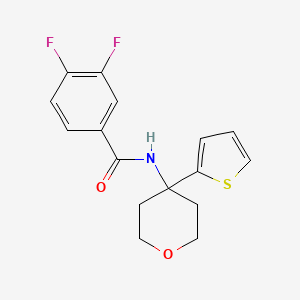

3,4-difluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3,4-difluoro-N-(4-thiophen-2-yloxan-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO2S/c17-12-4-3-11(10-13(12)18)15(20)19-16(5-7-21-8-6-16)14-2-1-9-22-14/h1-4,9-10H,5-8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLCJEYKJLQSSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)NC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of thiophene with a halogenated precursor.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzamides or thiophenes.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of advanced materials, such as polymers and semiconductors.

Wirkmechanismus

The mechanism by which 3,4-difluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound's binding affinity to receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

Compound AR05

- Structure: 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-2-oxohexahydro-1H-furo[3,4-d]imidazol-1-yl)-2-fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide .

- Key Differences: Replaces the thiophene with a cyano-trifluoromethylphenyl group and introduces a fused tetrahydrofuran-imidazolone ring. The imidazolone moiety may confer rigidity, affecting conformational flexibility during receptor binding.

Example 53 (EP 4 219 465 A2)

- Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide .

- Key Differences: Incorporates a pyrazolo-pyrimidine core and a chromen-4-one system, introducing planar aromatic regions absent in the target compound. The chromenone and pyrimidine groups may enhance DNA intercalation or kinase inhibition, diverging from the benzamide’s likely mechanism.

Synthesized Compound in EP 4 219 465 A2

- Structure: (S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide .

- Key Differences: Replaces the benzamide with a pyrimidine-carboxamide scaffold and introduces an oxetane-amino group. The oxetane improves aqueous solubility due to its polar, three-dimensional structure, contrasting with the thiophene’s hydrophobicity.

Pharmacological and Physicochemical Properties

Biologische Aktivität

3,4-Difluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzamide core, difluoro substitutions, a tetrahydropyran ring, and a thiophene moiety, which may enhance its pharmacological properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

Key Features:

- Benzamide Core : Provides a scaffold for biological activity.

- Difluoro Substituents : May enhance lipophilicity and metabolic stability.

- Tetrahydropyran Ring : Contributes to conformational flexibility.

- Thiophene Moiety : Known for its role in various biological activities.

The biological activity of 3,4-difluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide is believed to involve interactions with specific molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, possibly through competitive binding to active sites.

- Receptor Modulation : It might interact with receptor proteins, influencing downstream signaling pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, such as:

- Antitumor Effects : Many benzamide derivatives have shown promise in inhibiting tumor growth.

- Antimicrobial Properties : Thiophene-containing compounds often demonstrate antibacterial and antifungal activities.

Comparative Analysis

To better understand the potential of this compound, a comparison with similar compounds is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,4-Difluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide | Lacks thiophene moiety | Moderate antitumor activity |

| N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide | Lacks difluoro groups | Antimicrobial activity |

| 3,4-Difluoro-N-(2-(thiophen-2-yl)ethyl)benzamide | Lacks tetrahydropyran ring | Limited biological data |

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that benzamide derivatives significantly inhibited cell proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation .

- Enzyme Inhibition Studies : Research on similar compounds indicated effective inhibition of protein kinases associated with cancer progression. For instance, compounds similar to 3,4-difluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide showed IC50 values in the low micromolar range against specific kinases .

- Antimicrobial Properties : Compounds with thiophene rings exhibited significant antibacterial activity against Gram-positive bacteria. The presence of the tetrahydropyran ring was noted to enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.